N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide is a chemical compound with the molecular formula and a molecular weight of approximately 366.417 g/mol. This compound is classified as a benzofuran derivative, which is significant due to the pharmacological activities often associated with benzofuran structures, including anti-inflammatory and analgesic effects. The compound is noted for its potential applications in scientific research, particularly in medicinal chemistry and drug development.
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. The synthesis begins with the preparation of the benzofuran moiety, followed by the introduction of the methoxyethyl group and subsequent formation of the ethanediamide backbone.
Key Steps in Synthesis:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields would be necessary for a comprehensive synthesis protocol.
The molecular structure of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide can be represented using various structural notations:
InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-21(25)20(24)22-13-19(26-2)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,19H,13H2,1-2H3,(H,22,24)(H,23,25)
TWWSLXKSTRNXLL-UHFFFAOYSA-N
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
These structural representations indicate the arrangement of atoms within the molecule, highlighting functional groups such as amides and methoxy groups that are critical for its biological activity.
The chemical reactivity of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide can include various types of reactions:
Technical details about reaction conditions (temperature, catalysts, solvents) and expected products would enhance understanding of its chemical behavior.
The mechanism of action for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide likely involves interaction with specific biological targets such as receptors or enzymes. While detailed studies may be limited, compounds with similar structures have shown to modulate pathways related to inflammation and pain perception.
Possible Mechanistic Pathways:
Quantitative data on binding affinities or inhibition constants would provide further insights into its pharmacodynamics.
The physical and chemical properties of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide are essential for understanding its behavior in different environments:
Key Properties:
Physical State: The compound is generally available as a solid at room temperature but may require solubilization for biological assays.
Solubility: Its solubility profile in various solvents (water, ethanol, DMSO) should be evaluated to determine compatibility with biological systems.
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide has potential applications in various scientific fields:
Further research into its efficacy and safety profiles is warranted to establish its viability as a therapeutic agent.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5